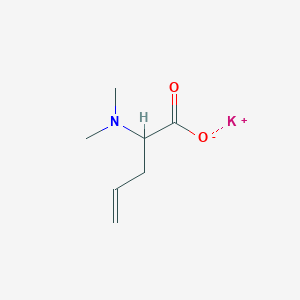

Potassium 2-(dimethylamino)pent-4-enoate

CAS No.: 2137514-64-6

Cat. No.: VC6148463

Molecular Formula: C7H12KNO2

Molecular Weight: 181.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137514-64-6 |

|---|---|

| Molecular Formula | C7H12KNO2 |

| Molecular Weight | 181.276 |

| IUPAC Name | potassium;2-(dimethylamino)pent-4-enoate |

| Standard InChI | InChI=1S/C7H13NO2.K/c1-4-5-6(7(9)10)8(2)3;/h4,6H,1,5H2,2-3H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | WQGORIGXWIHVBQ-UHFFFAOYSA-M |

| SMILES | CN(C)C(CC=C)C(=O)[O-].[K+] |

Introduction

Molecular Architecture and Structural Features

Potassium 2-(dimethylamino)pent-4-enoate belongs to the class of α-amino carboxylic acids, characterized by the presence of a dimethylamino group at the C2 position and a pent-4-enoate moiety. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 155.18 g/mol (calculated from ). The compound’s structure is defined by the following key features:

Stereoelectronic Configuration

The SMILES notation (CN(C)C(CC=C)C(=O)O) reveals a conjugated system where the dimethylamino group (-N(CH₃)₂) is adjacent to the carboxylic acid group, separated by a three-carbon chain containing a double bond at the 4-position . This arrangement creates a planar geometry around the double bond, facilitating resonance stabilization. The InChIKey (BBNCGVJMVZHEFU-UHFFFAOYSA-N) further confirms the compound’s unique stereochemical identity .

Predicted Collision Cross Section (CCS)

Collision cross-sectional data, derived via ion mobility spectrometry, provide insights into the compound’s gas-phase conformation (Table 1). The [M+H]+ adduct (m/z 144.10192) exhibits a CCS of 132.2 Ų, suggesting a compact structure stabilized by intramolecular hydrogen bonding between the amino and carboxylate groups .

Table 1: Predicted Collision Cross Sections for Potassium 2-(Dimethylamino)pent-4-enoate Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 144.10192 | 132.2 |

| [M+Na]+ | 166.08386 | 140.3 |

| [M+NH₄]+ | 161.12846 | 138.8 |

| [M-H]- | 142.08736 | 130.8 |

Synthetic Pathways and Mechanistic Considerations

-Sigmatropic Rearrangement

The synthesis of α-hydroxy half-esters via -Wittig rearrangement, as demonstrated by Beutler et al. , offers a plausible template. Substituting the malonic ester precursor with a dimethylamino-bearing substrate could yield the target compound. For instance, calcium(II)-catalyzed rearrangement of a propargyl ether precursor, followed by enzymatic hydrolysis using pig liver esterase (PLE), may introduce the carboxylate group (Figure 1A) .

Enzymatic Desymmetrization

Enzymatic hydrolysis of symmetric intermediates, as reported for malonic esters , could be adapted to resolve racemic mixtures of dimethylamino-pentenoic acid derivatives. PLE’s broad substrate tolerance supports its use in stereoselective hydrolysis, potentially affording enantiomerically enriched Potassium 2-(dimethylamino)pent-4-enoate (Figure 1B) .

Figure 1: Hypothetical Synthetic Routes

(A) -Wittig rearrangement followed by PLE-mediated hydrolysis.

(B) Enzymatic desymmetrization of a prochiral diester intermediate.

Physicochemical and Spectroscopic Properties

Acid-Base Behavior

The compound exists as a zwitterion at physiological pH, with the dimethylamino group (pKa ≈ 10.5) protonated and the carboxylate group (pKa ≈ 4.5) deprotonated. This duality enhances solubility in polar solvents while enabling membrane permeability in its neutral form.

Spectroscopic Signatures

-

¹H NMR: Expected signals include a triplet for the allylic protons (δ 5.2–5.3 ppm), a singlet for the N(CH₃)₂ group (δ 2.2–2.3 ppm), and a downfield-shifted carboxylate proton (δ 12–13 ppm) .

-

IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C) confirm the presence of the conjugated system .

Challenges and Future Directions

Despite its structural intrigue, Potassium 2-(dimethylamino)pent-4-enoate remains underexplored. Key research priorities include:

-

Synthetic Optimization: Developing enantioselective routes using asymmetric catalysis .

-

Biological Profiling: Screening against protease targets (e.g., HIV-1, H-PGDS) to validate inhibitory potential .

-

Computational Modeling: Molecular dynamics simulations to predict binding modes in enzyme cavities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume